
1,3,3,5,5-Pentamethylpiperidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,3,5,5-Pentamethylpiperidin-4-ol: is an organic compound with the molecular formula C10H21NO It is a derivative of piperidine, a six-membered heterocyclic amine This compound is characterized by the presence of five methyl groups attached to the piperidine ring, making it highly substituted and sterically hindered
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,3,3,5,5-Pentamethylpiperidin-4-ol can be synthesized through several methods. One common approach involves the reaction of piperidine with methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride or potassium carbonate. The reaction typically occurs under reflux conditions in an aprotic solvent like tetrahydrofuran or dimethylformamide.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 1,3,3,5,5-Pentamethylpiperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methyl groups can undergo substitution reactions with electrophiles in the presence of a suitable catalyst.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 1,3,3,5,5-Pentamethylpiperidin-4-one.
Reduction: 1,3,3,5,5-Pentamethylpiperidin-4-amine.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
1,3,3,5,5-Pentamethylpiperidin-4-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1,3,3,5,5-Pentamethylpiperidin-4-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The steric hindrance provided by the methyl groups can affect the compound’s binding affinity and selectivity towards its targets. Additionally, the compound’s lipophilicity can enhance its ability to cross cell membranes and reach intracellular targets.
Comparación Con Compuestos Similares
1,2,2,6,6-Pentamethylpiperidin-4-ol: This compound has a similar structure but differs in the position of the methyl groups.
1,2,2,6,6-Pentamethyl-4-piperidinol: Another closely related compound with slight variations in the substitution pattern.
Uniqueness: 1,3,3,5,5-Pentamethylpiperidin-4-ol is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. These properties can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
112127-02-3 |
|---|---|
Fórmula molecular |
C10H21NO |
Peso molecular |
171.28 g/mol |
Nombre IUPAC |
1,3,3,5,5-pentamethylpiperidin-4-ol |
InChI |
InChI=1S/C10H21NO/c1-9(2)6-11(5)7-10(3,4)8(9)12/h8,12H,6-7H2,1-5H3 |
Clave InChI |
ZSROMJXHHXERDY-UHFFFAOYSA-N |
SMILES canónico |
CC1(CN(CC(C1O)(C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


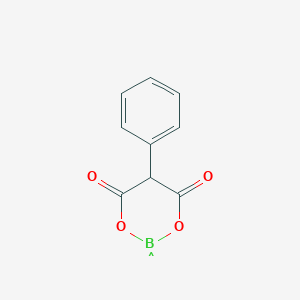
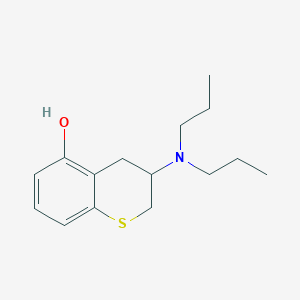
![Diethyl [2-(diethoxyphosphanyl)ethyl]propanedioate](/img/structure/B14317678.png)
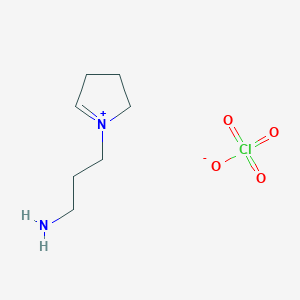
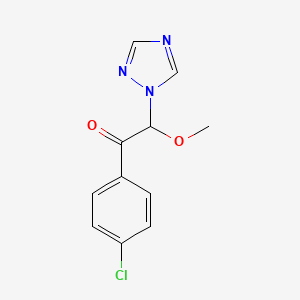
![Methyl 3-[(2-methoxy-2-oxoethyl)amino]-3-methylbutanoate](/img/structure/B14317707.png)

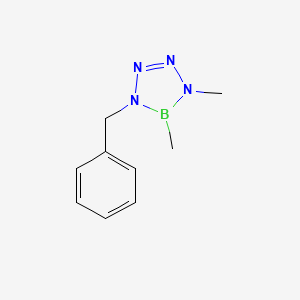
![17-[(Heptadec-16-en-1-yl)disulfanyl]heptadec-1-ene](/img/structure/B14317721.png)
![6,6-Dibromo-1-methylbicyclo[3.1.0]hexane](/img/structure/B14317722.png)
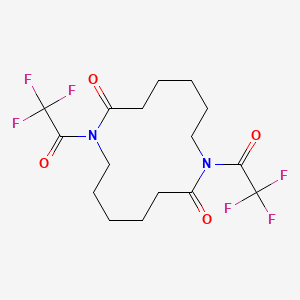

![3-[(Benzyloxy)methoxy]propanal](/img/structure/B14317744.png)
![4-[2-(2-Arsonophenyl)hydrazinylidene]-3-oxo-3,4-dihydronaphthalene-2-carboxylic acid](/img/structure/B14317746.png)
